An In-depth Technical Guide to N2-Trityl Olmesartan Acid: Synthesis, Characterization, and Handling
An In-depth Technical Guide to N2-Trityl Olmesartan Acid: Synthesis, Characterization, and Handling
This technical guide provides a comprehensive overview of N2-Trityl Olmesartan Acid, a key intermediate in the synthesis of the widely used antihypertensive drug, Olmesartan Medoxomil. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, purification, and analytical characterization, while also offering insights into its reactivity and stability.
Introduction: The Pivotal Role of N2-Trityl Olmesartan Acid in Olmesartan Synthesis
N2-Trityl Olmesartan Acid, identified by the CAS Number 752179-89-8, is a crucial protected intermediate in the manufacturing process of Olmesartan Medoxomil.[1][2][3][4][5] The trityl (triphenylmethyl) protecting group on the tetrazole ring plays a vital role in directing the regioselectivity of subsequent chemical transformations and preventing unwanted side reactions during the synthesis of the final active pharmaceutical ingredient (API). A thorough understanding of its properties and handling is paramount for process optimization, impurity profiling, and ensuring the quality of the final drug product.
Recent crystallographic studies have definitively established that the trityl group is attached to the N-2 position of the tetrazole ring in these intermediates, a critical detail that has been a subject of discussion in the scientific community.[6][7] This guide will adhere to this established N-2 nomenclature.
Chemical Structure and Physicochemical Properties
The chemical structure of N2-Trityl Olmesartan Acid is formally named 4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic Acid.[5]
Chemical Structure Diagram
Caption: Chemical structure of N2-Trityl Olmesartan Acid.
Physicochemical Properties
A summary of the key physicochemical properties of N2-Trityl Olmesartan Acid is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 752179-89-8 | [1][2][3][4][5] |
| Molecular Formula | C43H40N6O3 | [1][2][4][8] |
| Molecular Weight | 688.82 g/mol | [1][2][4][8] |
| Predicted Boiling Point | 901.0 ± 75.0 °C | [1] |
| Predicted pKa | 2.39 ± 0.50 | [1] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Synthesis and Purification
N2-Trityl Olmesartan Acid is typically not the target of direct synthesis but is generated as an intermediate through the hydrolysis of its corresponding esters, such as the ethyl or medoxomil ester. The general synthetic pathway involves the N-alkylation of an imidazole derivative with a trityl-protected biphenyl methyl bromide, followed by ester hydrolysis.
Synthetic Pathway Overview
Caption: Generalized synthetic pathway to N2-Trityl Olmesartan Acid.
Experimental Protocol: Synthesis of N2-Trityl Olmesartan Acid via Hydrolysis
This protocol is a representative procedure synthesized from literature accounts of the hydrolysis of related esters.[9]
-
Dissolution: Dissolve N2-Trityl Olmesartan Medoxomil or a similar ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and ethanol.
-
Saponification: To the cooled solution (10-15 °C), add a pre-cooled aqueous solution of sodium hydroxide.
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Reaction Monitoring: Stir the reaction mixture for several hours at a controlled temperature. Monitor the progress of the hydrolysis by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting ester is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidification: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 3 with a suitable acid, such as hydrochloric acid.
-
Isolation: The precipitated N2-Trityl Olmesartan Acid is then collected by filtration.
-
Drying: The isolated solid is washed with water and dried under vacuum to yield the final product.
Purification
The primary impurity in crude N2-Trityl Olmesartan Acid is often the corresponding unhydrolyzed ester or byproducts from the preceding synthetic steps. Purification can be achieved through recrystallization from an appropriate solvent system. Given its acidic nature, purification can also involve an acid-base workup to separate it from neutral impurities.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of N2-Trityl Olmesartan Acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (a complex multiplet in the aromatic region), the biphenyl and imidazole protons, the propyl group, and the methyl groups of the hydroxypropyl moiety.
-
¹³C NMR: The carbon NMR spectrum will display a rich set of signals corresponding to the numerous carbon atoms in the molecule, including the distinct signals for the carboxylic acid and the carbons of the trityl group.
While a specific spectrum for N2-Trityl Olmesartan Acid is not publicly available, data from closely related Olmesartan degradation products and intermediates can be used for spectral interpretation.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful tool for confirming the molecular weight and elemental composition of N2-Trityl Olmesartan Acid. The expected [M+H]⁺ ion would be observed at m/z 689.3286.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically employed to assess the purity of N2-Trityl Olmesartan Acid and to quantify any related impurities. A suitable method would utilize a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.
Reactivity and Stability
Reactivity of the Trityl Group
The trityl group is a bulky protecting group that is labile under acidic conditions. The deprotection of N2-Trityl Olmesartan Acid to yield Olmesartan Acid is a key step in the synthesis of the final API. This is typically achieved by treatment with an acid such as acetic acid or hydrochloric acid.[11] Interestingly, some studies have reported an unusual detritylation of tritylated tetrazoles in sartan molecules under basic conditions, a phenomenon that should be considered during process development.
Stability
N2-Trityl Olmesartan Acid, like many organic molecules, should be protected from excessive heat and light. Stability studies on Olmesartan Medoxomil have shown that under forced degradation conditions (acidic, basic, oxidative, and thermal stress), the primary degradation product is Olmesartan Acid. This suggests that the core structure of N2-Trityl Olmesartan Acid is relatively stable, with the trityl group being the most reactive site under acidic conditions.
Handling and Safety
As with any chemical intermediate, N2-Trityl Olmesartan Acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N2-Trityl Olmesartan Acid is a fundamentally important intermediate in the synthesis of Olmesartan Medoxomil. A comprehensive understanding of its chemical properties, synthesis, and analytical characterization is crucial for pharmaceutical scientists and researchers. This guide provides a foundational framework for working with this compound, emphasizing the importance of precise analytical techniques and an awareness of its chemical reactivity to ensure the successful development of high-quality Olmesartan Medoxomil.
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A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health. [Link]
- Improved Process For The Preparation Olmesartan Medoxomil And Intermedi
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Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. MDPI. [Link]
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Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. PubMed. [Link]
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N2-Trityl Olmesartan Acid. Pharmaffiliates. [Link]
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olmesartan medoxomil and its Impurities. Pharmaffiliates. [Link]
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LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. National Institutes of Health. [Link]
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